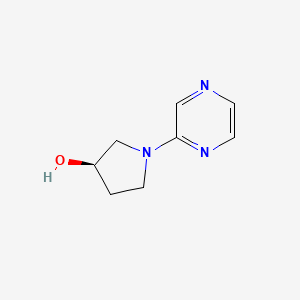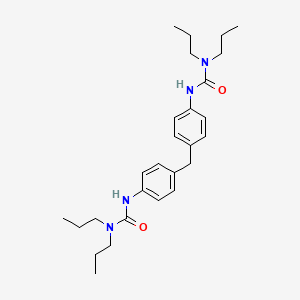
(4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b
Descripción general
Descripción
(4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organic compound with the molecular formula C64H106S4Sn2 and a molecular weight of 1241.21 g/mol . This compound is known for its unique structure, which includes two thiophene rings and a benzo[1,2-b:4,5-b’]dithiophene core. It is commonly used in the field of organic electronics, particularly in the development of organic photovoltaic cells and field-effect transistors .
Métodos De Preparación
The synthesis of (4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction . This reaction is carried out under inert conditions, usually in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C . Industrial production methods may involve scaling up this reaction in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
(4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents such as bromine or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Aplicaciones Científicas De Investigación
(4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) involves its ability to conduct electricity through its conjugated polymer structure . The molecular targets include the electron-rich thiophene rings and the electron-deficient benzo[1,2-b:4,5-b’]dithiophene core, which facilitate charge transfer and separation . This compound interacts with various molecular pathways involved in electronic conduction and energy transfer .
Comparación Con Compuestos Similares
(4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can be compared with similar compounds such as:
Poly(3-hexylthiophene) (P3HT): P3HT is another widely used conjugated polymer in organic electronics, but it lacks the benzo[1,2-b:4,5-b’]dithiophene core, which provides enhanced stability and electronic properties.
Poly(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): This compound is similar in structure but has different alkyl side chains, affecting its solubility and electronic properties.
These comparisons highlight the uniqueness of this compound:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) in terms of its structural features and applications .
Propiedades
IUPAC Name |
[4,8-bis(4,5-didecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H88S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-33-37-47-45-53(61-51(47)39-35-31-27-23-19-15-11-7-3)55-49-41-43-60-58(49)56(50-42-44-59-57(50)55)54-46-48(38-34-30-26-22-18-14-10-6-2)52(62-54)40-36-32-28-24-20-16-12-8-4;;;;;;;;/h41-42,45-46H,5-40H2,1-4H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDCNTOUIHEUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCCCC)CCCCCCCCCC)[Sn](C)(C)C)CCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H106S4Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1241.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Poly(oxy-1,2-ethanediyl), alpha-acetyl-omega-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]-](/img/structure/B3335511.png)
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3335520.png)




![7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one](/img/structure/B3335565.png)


